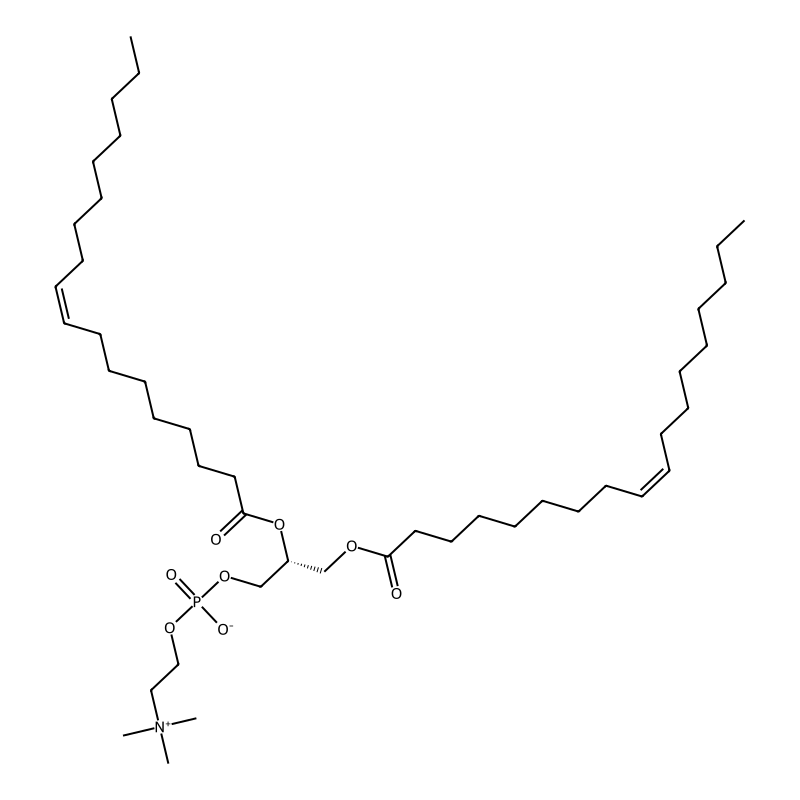

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

1.2-Dioleoyl-sn-Glycero-3-Phosphocholine, also commonly referred to as DOPC, is a type of phospholipid molecule. Phospholipids are major components of cell membranes [National Institutes of Health (.gov). "Cell Membranes." National Institutes of Health, U.S. Department of Health and Human Services, ].

DOPC for Studying Membranes and Membrane Proteins

Due to its similarity to the natural phospholipids in cell membranes, DOPC is frequently used by scientists to create artificial membranes for research purposes [Cayman Chemical Company. 1,2-Dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC), Cayman Chemical, ]. These artificial membranes, often called liposomes, can be used to study the structure and function of biological membranes and the proteins embedded within them [Royal Society of Chemistry. "Liposomes and Lipid Bilayers." Chemistry World, Royal Society of Chemistry, ].

For instance, researchers can incorporate membrane proteins into DOPC liposomes to investigate how these proteins interact with their surrounding environment and perform their cellular functions [Biophysical Society. "Liposomes." Biophysical Society, ].

DOPC for Drug Delivery Research

DOPC is also being explored in the field of drug delivery research. Because DOPC is biocompatible and similar to natural cell membranes, it has potential as a carrier for therapeutic drugs [National Center for Biotechnology Information. "Dioleoylphosphatidylcholine," National Institutes of Health, U.S. Department of Health and Human Services, ].

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is a phospholipid characterized by the presence of two oleoyl fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. With a molecular formula of C₄₄H₈₄N₁O₈P and a molecular weight of approximately 786.13 g/mol, this compound is a key component in biological membranes and is frequently utilized in lipid bilayer studies and liposome formulations . It appears as a white to almost white powder and has a high purity level (≥97%) .

DOPC's primary function in research is to form artificial membranes. Within these membranes, DOPC molecules self-assemble into a bilayer structure, with the hydrophilic head groups facing the aqueous environment and the hydrophobic tails oriented inwards. This mimics the structure of natural cell membranes, allowing researchers to study membrane proteins, transport mechanisms, and drug-membrane interactions in a controlled environment [, ].

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine undergoes hydrolysis under various conditions, particularly in high-temperature water. This reaction produces oleic acid and several phosphorus-containing products, including lyso-phosphatidylcholine. The hydrolysis can be catalyzed by acids such as oleic and phosphoric acids, leading to complex reaction pathways that ultimately yield phosphoric acid as a final product at elevated temperatures .

This phospholipid exhibits diverse biological activities, including antioxidant and prooxidant properties. In studies involving soybean oil-water systems, 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine has been shown to enhance oxidative stability by increasing tocopherol levels, which are vital for protecting lipids from oxidative damage . Additionally, it plays an essential role in cellular membrane integrity and fluidity, influencing various cellular processes such as signaling and transport.

Several methods exist for synthesizing 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine:

- Chemical Synthesis: This involves the esterification of glycerol with oleic acid followed by phosphorylation to introduce the phosphate group.

- Enzymatic Synthesis: Lipases can be used to catalyze the formation of phospholipids from glycerol and fatty acids in an aqueous environment.

- Microbial Fermentation: Certain microorganisms can produce phospholipids naturally, which can then be extracted and purified.

These methods allow for the production of high-purity phospholipids suitable for research and industrial applications.

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is widely used in various applications:

- Liposome Preparation: It serves as a fundamental building block for creating liposomes used in drug delivery systems.

- Model Membrane Studies: Researchers utilize it to study membrane dynamics and interactions due to its similarity to natural cell membranes.

- Food Science: It is investigated for its effects on the oxidative stability of food products .

Interaction studies involving 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine have revealed its significant role in stabilizing emulsions and enhancing the bioavailability of nutrients. Its interactions with other lipids and proteins can influence the structural properties of lipid bilayers, affecting permeability and fluidity .

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine shares structural similarities with several other phospholipids. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,2-Palmitoyl-sn-Glycero-3-Phosphocholine | Contains palmitic acid instead of oleic | More saturated; impacts membrane fluidity differently |

| 1,2-Linoleoyl-sn-Glycero-3-Phosphocholine | Contains linoleic acid | Higher degree of unsaturation; different oxidative stability |

| 1,2-Stearoyl-sn-Glycero-3-Phosphocholine | Contains stearic acid | Fully saturated; higher melting point |

The uniqueness of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine lies in its specific fatty acid composition which contributes to its fluidity and functionality within biological membranes compared to more saturated counterparts.

Stereoisomeric Configuration

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits well-defined stereoisomeric characteristics centered on its glycerol backbone configuration. The molecule contains a single chiral center at the second carbon atom of the glycerol moiety, which adopts the stereochemically specific sn-glycero-3-phosphate configuration [1] [2]. This stereochemical arrangement follows the stereospecific numbering system where the carbon atom appearing at the top in the Fischer projection, with the hydroxyl group at carbon-2 positioned to the left, is designated as carbon-1 [3].

The stereoisomeric configuration of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is fundamentally determined by the absolute configuration at the glycerol C-2 position, which maintains the S-configuration according to the Cahn-Ingold-Prelog convention [4]. This specific stereochemical arrangement is essential for proper membrane integration and biological activity, as different enantiomeric forms of glycerol phosphate are utilized by different domains of life [5]. The sn-glycero-3-phosphate backbone found in 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is the characteristic form used by bacteria and eukaryotes, in contrast to the sn-glycero-1-phosphate configuration employed by archaea [5] [4].

The oleic acid chains attached at the sn-1 and sn-2 positions each contain a single cis double bond at the ninth carbon position, contributing additional stereochemical complexity through geometric isomerism [6] [1]. The Z-configuration of these double bonds creates characteristic molecular kinks that significantly influence the overall three-dimensional structure and membrane behavior of the phospholipid [7].

Molecular Spatial Arrangement

The spatial arrangement of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine is characterized by a distinctive amphipathic architecture that governs its membrane-forming properties. The molecular conformation displays a clear segregation between the hydrophilic phosphocholine headgroup and the hydrophobic oleic acid tails [8] [9]. The glycerol backbone serves as the central scaffold, positioning the fatty acid chains at an optimal angle for membrane insertion while maintaining the headgroup in an aqueous-compatible orientation [2] [9].

The phosphocholine headgroup adopts an extended conformation where the positively charged trimethylammonium nitrogen atom is positioned within a defined sector relative to the negatively charged phosphate oxygen atoms [10]. This spatial arrangement creates a characteristic dipole moment that extends from the phosphate group toward the choline moiety, establishing the zwitterionic character essential for membrane stability [11] [12]. The headgroup conformation remains relatively invariant despite changes in hydration state or the presence of neighboring molecules, indicating a thermodynamically stable spatial arrangement [10].

The oleic acid chains exhibit significant conformational flexibility due to rotation around carbon-carbon single bonds, while the cis double bonds at position 9 introduce fixed geometric constraints [13] [7]. These double bonds create approximately 30-degree kinks in the fatty acid chains, preventing tight packing and contributing to membrane fluidity [14] [15]. The spatial arrangement of the two oleic acid chains allows for optimal van der Waals interactions between neighboring phospholipid molecules while maintaining sufficient flexibility for membrane dynamics [7].

Significance of sn Glycerol Backbone Configuration

The sn-glycero-3-phosphate backbone configuration of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine carries profound biological and structural significance that extends beyond simple molecular architecture. This specific stereochemical arrangement is evolutionarily conserved across bacteria and eukaryotes, indicating its fundamental importance for membrane function and cellular processes [2] [5]. The absolute configuration at the glycerol C-2 position determines the spatial positioning of fatty acid chains and headgroup, directly influencing membrane curvature, protein-lipid interactions, and enzymatic recognition [4] [15].

The significance of the sn-configuration becomes apparent when considering membrane asymmetry and lipid-protein interactions. Membrane-bound enzymes, particularly phospholipases and acyltransferases, exhibit strict stereochemical specificity for the sn-glycero-3-phosphate configuration, enabling selective hydrolysis and modification of phospholipid substrates [15]. This stereochemical requirement ensures proper membrane remodeling and lipid metabolism, as enzymes cannot efficiently process the opposite enantiomeric form [4].

Furthermore, the sn-glycero-3-phosphate configuration influences membrane curvature generation and vesicle formation processes. The asymmetric distribution of mass around the chiral center affects the spontaneous curvature of lipid bilayers, with implications for membrane fusion, fission, and the formation of membrane-bound organelles [7] [15]. The specific orientation of fatty acid chains relative to the headgroup, determined by the backbone stereochemistry, modulates intermolecular interactions and membrane mechanical properties [15].

Oleic Acid Chains Characteristics

Chemical Properties of Oleic Acid Components

The oleic acid chains in 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine are characterized by their 18-carbon length and single cis double bond positioned at the ninth carbon from the carboxyl terminus [6] [14]. Each oleic acid component exhibits the systematic name 9Z-octadecenoic acid, with the Z designation indicating the cis geometric configuration of the double bond [1]. The chemical formula for each oleic acid chain is C18H34O2, contributing significantly to the overall molecular weight and hydrophobic character of the phospholipid [16].

The ester linkages connecting the oleic acid chains to the glycerol backbone at positions sn-1 and sn-2 are formed through dehydration condensation reactions between the carboxyl groups of oleic acid and the hydroxyl groups of glycerol [16] [1]. These ester bonds are susceptible to hydrolysis under basic conditions or enzymatic action, particularly by phospholipase A2, which specifically cleaves the sn-2 ester linkage [15]. The chemical stability of these ester bonds under physiological conditions is essential for maintaining membrane integrity while allowing for controlled phospholipid turnover [15].

The oleic acid chains possess characteristic chemical reactivity due to their unsaturated nature. The cis double bond is susceptible to oxidation, particularly in the presence of reactive oxygen species, leading to the formation of aldehydes, ketones, and other oxidation products [15]. This chemical vulnerability has important implications for membrane stability and cellular oxidative stress responses, as lipid peroxidation can compromise membrane function and cellular viability [15].

Unsaturation Influence on Molecular Geometry

The presence of cis double bonds in the oleic acid chains profoundly influences the molecular geometry of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine. Each cis double bond introduces a characteristic 30-degree bend in the fatty acid chain, preventing the extended all-trans conformation typical of saturated fatty acids [13] [17]. This geometric constraint reduces the effective length of the fatty acid chains and decreases the van der Waals interactions between neighboring phospholipid molecules [14] [7].

The cis configuration of the double bonds creates a more compact molecular geometry compared to trans double bonds, which would maintain a more extended conformation similar to saturated chains [17] [18]. The geometric impact of cis unsaturation is particularly pronounced in membrane environments, where the bent conformation increases the cross-sectional area occupied by each phospholipid molecule [7] [17]. This increased molecular area directly correlates with enhanced membrane fluidity and decreased packing density [14] [15].

The molecular geometry imposed by oleic acid unsaturation also affects the phase transition behavior of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine membranes. The disrupted packing caused by the cis double bonds lowers the gel-to-liquid crystalline phase transition temperature to approximately -17°C, ensuring membrane fluidity at physiological temperatures [14]. This geometric influence on phase behavior is critical for maintaining appropriate membrane dynamics for cellular processes [14] [7].

Comparison with Other Fatty Acid Chain Variants

When compared to phospholipids containing saturated fatty acid chains, 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits markedly different physical and chemical properties due to its oleic acid components. Saturated fatty acid variants such as dipalmitoylphosphatidylcholine (16:0) and distearoylphosphatidylcholine (18:0) display significantly higher phase transition temperatures of 41°C and 55°C respectively, compared to the -17°C transition temperature of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine [19] [20].

The comparison with polyunsaturated fatty acid variants reveals additional structural and functional differences. Phospholipids containing linoleic acid (18:2) or linolenic acid (18:3) chains exhibit even greater membrane fluidity and lower phase transition temperatures than oleic acid variants [21]. However, the increased unsaturation also confers greater susceptibility to oxidative damage and reduced membrane stability [15] [21]. The monounsaturated nature of oleic acid in 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine provides an optimal balance between membrane fluidity and oxidative stability [19] [21].

Structural comparisons with shorter-chain fatty acid variants demonstrate the importance of chain length in determining membrane properties. Phospholipids containing palmitic acid (16:0) chains exhibit different membrane thickness and curvature properties compared to the 18-carbon oleic acid chains in 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine [15] [19]. The longer oleic acid chains provide greater hydrophobic thickness, influencing membrane protein function and lipid-protein interactions [15].

Head Group Analysis

Phosphocholine Group Structure

The phosphocholine headgroup of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine consists of a phosphate group covalently linked to a choline moiety, creating a zwitterionic structure with both positive and negative charges [6] [1]. The phosphate group maintains a tetrahedral geometry around the central phosphorus atom, with one oxygen forming an ester linkage to the glycerol backbone and another oxygen linked to the choline group [11] [10]. The remaining two oxygen atoms of the phosphate group carry negative charges under physiological pH conditions, contributing to the overall electronegative character of this region [11].

The choline component features a trimethylammonium quaternary nitrogen center that maintains a permanent positive charge regardless of pH conditions [12] [10]. The three methyl groups attached to the nitrogen atom adopt a tetrahedral arrangement, creating a bulky, hydrophilic terminus to the headgroup [12]. This quaternary ammonium structure is connected to the phosphate group through a two-carbon ethylene bridge, providing optimal spacing between the positive and negative charge centers [10].

The overall phosphocholine headgroup architecture creates a characteristic dipole moment extending from the negatively charged phosphate oxygen atoms toward the positively charged trimethylammonium nitrogen [11] [12]. This dipole arrangement is crucial for membrane surface properties and intermolecular interactions with water molecules, ions, and membrane proteins [11] [10]. The headgroup structure remains relatively rigid due to the constrained geometry around the phosphorus and nitrogen centers, contributing to the ordered arrangement of phospholipids at membrane surfaces [10].

Charge Distribution and Polarity

The charge distribution within the phosphocholine headgroup creates a complex electrostatic landscape that governs many of the functional properties of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine. The phosphate group carries a formal charge of -1 under physiological conditions, with the negative charge delocalized across the two terminal oxygen atoms [11]. This negative charge density is balanced by the permanent positive charge of the trimethylammonium group, resulting in an overall neutral zwitterionic molecule [12].

The spatial separation between the positive and negative charge centers creates a significant molecular dipole moment that influences intermolecular interactions and membrane surface properties [11] [10]. The magnitude and orientation of this dipole moment affect the binding of divalent cations, the interaction with membrane proteins, and the overall hydration of the membrane surface [11] [12]. Molecular dynamics simulations indicate that the headgroup dipole preferentially orients parallel to the membrane surface, contributing to membrane stability and protein-lipid interactions [10].

The charge distribution also influences the pH-dependent behavior of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine membranes. While the trimethylammonium group maintains its positive charge across the physiological pH range, the protonation state of the phosphate group can vary slightly under extreme pH conditions [11]. However, under normal physiological conditions, the charge distribution remains constant, providing reliable electrostatic properties for membrane function [11] [12].

Hydrogen Bonding Capabilities

The phosphocholine headgroup of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits significant hydrogen bonding capabilities that contribute to membrane stability and intermolecular interactions. The phosphate oxygen atoms serve as hydrogen bond acceptors, capable of forming strong interactions with water molecules, hydroxyl groups of other molecules, and donor groups from membrane proteins [12] [10]. These hydrogen bonding interactions are crucial for membrane hydration and the formation of interfacial water layers at membrane surfaces [12].

Interestingly, the methyl groups of the choline moiety can participate in weak but significant CH⋯O hydrogen bonds with suitable acceptor molecules [12]. These interactions, while weaker than conventional OH⋯O hydrogen bonds, play important roles in phospholipid-cholesterol interactions and membrane organization [12]. The CH⋯O hydrogen bonds involving choline methyl groups have been demonstrated to contribute to the formation of lipid domains and the stabilization of membrane protein complexes [12].

The hydrogen bonding network around the phosphocholine headgroup extends to include water-mediated interactions, where bridging water molecules connect different phospholipid headgroups or link headgroups to membrane proteins [12]. These water bridges provide additional stabilization to membrane structures and facilitate the dynamic reorganization of lipid arrangements during membrane processes such as fusion and fission [12]. The combination of direct and water-mediated hydrogen bonding creates a complex interaction network that underlies many of the functional properties of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine membranes [12].

Collision Cross Section Analysis

Experimental Cross Section Measurements

Collision cross section measurements for 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine have been conducted using ion mobility spectrometry coupled with mass spectrometry techniques, providing valuable structural information about the gas-phase conformation of this phospholipid [22] [23]. The experimental methodology typically employs drift tube ion mobility spectrometry operating with nitrogen buffer gas at room temperature and atmospheric pressure conditions [22]. These measurements utilize both single-field and stepped-field approaches to ensure accuracy and reproducibility of collision cross section values [22].

The collision cross section of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine varies depending on the ionization conditions and adduct formation [23] [24]. Experimental values for the protonated molecular ion [M+H]+ typically range from 320 to 340 Ų, reflecting the extended conformation adopted by the molecule in the gas phase [22] [23]. The measurement precision for these values generally falls within 2-5% relative standard deviation, meeting the requirements for reliable molecular identification and structural characterization [22].

Stepped-field measurements provide additional validation of single-field results and offer insights into the conformational stability of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine ions under varying electric field conditions [22]. These experiments involve systematic variation of the drift tube entrance voltage while monitoring changes in arrival time distributions, allowing for the detection of conformational transitions or structural rearrangements that might occur under different energy conditions [22]. The consistency of collision cross section values across different field strengths indicates the structural robustness of the gas-phase conformation [22].

Cross Section Variations with Different Adducts

The collision cross section of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits systematic variations depending on the type of adduct formed during the ionization process [23] [24]. Common adduct ions include protonated species [M+H]+, sodium adducts [M+Na]+, and various anionic forms such as deprotonated ions [M-H]- and chloride adducts [M+Cl]- [24] [25]. Each adduct type produces characteristic collision cross section values that reflect the different charge distributions and conformational changes induced by adduct formation [23] [24].

Sodium adduct ions [M+Na]+ typically exhibit collision cross section values approximately 5-10 Ų larger than their protonated counterparts, reflecting the coordination of the sodium cation with the phosphate oxygen atoms and the resulting conformational changes [24]. The larger ionic radius of sodium compared to hydrogen leads to increased intermolecular distances and a more extended molecular conformation in the gas phase [24]. This size difference provides valuable information about the flexibility of the phosphocholine headgroup and its response to different coordination environments [24].

Anionic adducts such as chloride complexes [M+Cl]- and formate adducts [M+HCOO]- generally display larger collision cross section values than cationic species, ranging from 330 to 355 Ų [24]. The formation of these anionic adducts involves coordination with the positively charged trimethylammonium group, leading to different conformational arrangements compared to cationic adducts that interact primarily with the phosphate moiety [24]. The systematic study of collision cross section variations across different adduct types provides comprehensive structural information and enhances the confidence of molecular identification in complex biological samples [22] [23].

Phase Transition Temperatures

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits a remarkably low phase transition temperature compared to saturated phosphatidylcholines. The main phase transition temperature for pure 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine occurs at -17°C, as determined through differential scanning calorimetry measurements [1] [2] [3]. This low transition temperature is attributed to the presence of cis-double bonds in both acyl chains at the 9-carbon position, which introduces kinks in the hydrocarbon chains and prevents efficient packing in the gel phase.

The phase transition represents a conversion from a lamellar crystalline phase to a liquid-crystalline phase. Unlike saturated phosphatidylcholines such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, which exhibits both a pretransition and main transition, 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine displays only a single endothermic transition during heating cycles [4] [5]. This behavior is characteristic of unsaturated phospholipids, where the presence of double bonds destabilizes intermediate ripple phases.

At physiological temperatures (37°C), 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exists exclusively in the liquid-crystalline phase, maintaining membrane fluidity essential for biological function [1] [6]. The large temperature difference between the transition temperature and physiological conditions ensures stable fluid membrane properties under normal cellular environments.

Thermotropic Properties

The thermotropic behavior of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine demonstrates characteristic features of unsaturated phospholipids. Differential scanning calorimetry studies reveal a single, sharp endothermic peak during heating, with an enthalpy of transition of approximately 42 kilojoules per mole [4] [7]. This value is significantly lower than that observed for saturated phosphatidylcholines, reflecting the reduced cooperativity in chain melting due to the inherent disorder introduced by cis-double bonds.

The width of the transition peak provides insights into the cooperative nature of the phase change. 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits a relatively broad transition compared to fully saturated lipids, indicating less cooperative behavior during the gel-to-liquid crystalline transformation [5]. The van't Hoff enthalpy calculated from the shape analysis of the transition peak shows good agreement with the calorimetric enthalpy, suggesting a two-state transition mechanism.

Temperature-dependent studies demonstrate that the heat capacity change associated with the phase transition varies predictably with temperature. The apparent heat capacity shows negative contributions from polar head group hydration and positive contributions from hydrophobic tail hydration [8]. These effects combine to produce the characteristic thermodynamic signature observed in differential scanning calorimetry measurements.

Calorimetric Analyses

Comprehensive calorimetric analysis of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine provides detailed thermodynamic parameters essential for understanding membrane behavior. High-sensitivity differential scanning calorimetry measurements over the temperature range from -40°C to +10°C reveal the complete thermodynamic profile of the lipid phase transition [7] [9].

The calorimetric enthalpy determined through integration of the heat capacity peak yields 42 kilojoules per mole for the main transition [7]. This value represents the total energy required to convert the lipid from the gel to liquid-crystalline state and includes contributions from chain melting, head group reorientation, and hydration changes. The entropy of transition, calculated as the ratio of enthalpy to transition temperature, provides a measure of the disorder introduced during phase conversion.

Hydration-dependent calorimetric studies demonstrate that water content significantly influences the thermodynamic parameters. At low hydration levels, the transition temperature increases and the enthalpy decreases, reflecting incomplete hydration of the polar head groups [7]. Complete hydration requires approximately 20 water molecules per lipid molecule, beyond which further hydration produces minimal changes in thermodynamic parameters.

The apparent molar heat capacity measurements provide additional insights into lipid-water interactions. Negative contributions to heat capacity arise from the ordering of water molecules around polar head groups, while positive contributions result from the entropic effects of hydrophobic hydration [8]. These competing effects determine the overall temperature dependence of the system's thermodynamic properties.

Membrane Dynamics

Lateral Diffusion Characteristics

The lateral diffusion of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine in membrane bilayers represents a fundamental transport process that has been extensively characterized through multiple experimental and computational approaches. Molecular dynamics simulations at 25°C yield a lateral diffusion coefficient of 8.4 ± 0.4 micrometers squared per second [10]. This value demonstrates excellent agreement with experimental measurements using fluorescence correlation spectroscopy, which reports 8.7 ± 2.4 micrometers squared per second under similar conditions [10].

Pulsed field gradient nuclear magnetic resonance measurements provide diffusion coefficients in the range of 5-14 micrometers squared per second, depending on temperature, hydration level, and membrane preparation method [11] [12]. The variation in reported values reflects the sensitivity of lateral diffusion to experimental conditions and the specific measurement technique employed. Fluorescence recovery after photobleaching studies typically report values in the 8-12 micrometers squared per second range for 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine bilayers at room temperature [13] [14].

The temperature dependence of lateral diffusion follows Arrhenius-type behavior, with activation energies typically ranging from 20-25 kilojoules per mole for fluid-phase 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine [11]. This relatively low activation energy reflects the high membrane fluidity and reduced intermolecular interactions in the liquid-crystalline phase. The diffusion process occurs through a combination of individual molecular jumps and collective motions involving multiple lipid molecules.

Membrane tension significantly influences lateral diffusion rates. Studies demonstrate that diffusion coefficients increase by approximately 52% when membrane tension increases from 0 to 15 dynes per centimeter [15]. This enhancement results from increased area per lipid and reduced intermolecular packing density under tension conditions. The relationship between diffusion and membrane tension provides insights into mechanosensitive processes in biological membranes.

Flip-Flop Movement

Transbilayer movement, or flip-flop, of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine represents one of the slowest lipid motions in membrane bilayers, occurring on timescales of hours to days in the absence of protein catalysts. The extremely slow rate reflects the high energy barrier associated with transporting the polar head group through the hydrophobic membrane interior. Activation energies for spontaneous flip-flop typically exceed 100 kilojoules per mole, making this process thermodynamically unfavorable.

Studies using nuclear magnetic resonance spectroscopy demonstrate that flip-flop rates in gel-phase bilayers are virtually undetectable over experimental timescales of several hundred hours. In fluid-phase 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine, flip-flop occurs more readily but remains extremely slow compared to other membrane motions. The presence of cholesterol further reduces flip-flop rates by increasing membrane order and packing density.

Flip-flop rates show dramatic enhancement at phase transition temperatures, where membrane packing defects provide transient pathways for transbilayer movement. However, 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine, with its low transition temperature of -17°C, does not exhibit this enhancement under physiologically relevant conditions. The maintenance of asymmetric lipid distributions across biological membranes relies on the inherently slow flip-flop rates of phospholipids like 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine.

Transmembrane peptides and proteins can dramatically accelerate flip-flop rates through direct catalysis or by creating membrane defects. Model studies with synthetic peptides demonstrate that flip-flop enhancement depends on peptide hydrophobicity, concentration, and membrane insertion depth. These findings provide insights into the mechanisms by which biological flippases and scramblases regulate membrane asymmetry.

Rotational Dynamics

The rotational dynamics of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine encompass multiple types of molecular motion occurring on different timescales. Fluorescence anisotropy measurements using diphenylhexatriene probes reveal that rotational correlation times in fluid-phase bilayers occur on sub-nanosecond timescales. These measurements indicate that 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits unhindered isotropic rotation in the liquid-crystalline phase, with limiting anisotropy values approaching zero.

Deuterium nuclear magnetic resonance studies provide detailed information about segmental motions along the acyl chains. Order parameters for individual carbon segments range from 0.1 to 0.3, depending on chain position, with higher order near the head group and decreasing order toward the chain termini. These measurements reflect the dynamic nature of acyl chain conformations and the rapid interconversion between trans and gauche conformations in the fluid phase.

Molecular dynamics simulations reveal that rotational motions occur through multiple mechanisms, including whole-molecule rotation about the membrane normal and internal rotations about carbon-carbon bonds. The correlation functions for different types of rotational motion decay with characteristic timescales ranging from picoseconds for bond rotations to nanoseconds for whole-molecule tumbling. Temperature increases enhance all rotational motions by reducing intermolecular interactions and increasing molecular kinetic energy.

The rotational dynamics of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine show strong coupling to membrane mechanical properties. Changes in membrane tension, compression, or the presence of other lipid species significantly influence rotational correlation times and order parameters [15]. This coupling between rotational dynamics and membrane mechanics provides a molecular basis for understanding mechanosensitive membrane processes.

Mechanical Properties

Bending Rigidity and Elasticity

The bending rigidity of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine bilayers represents a fundamental mechanical property that determines the membrane's resistance to curvature deformation. Molecular dynamics simulations using the real-space fluctuations method yield a bending rigidity of 18.3 ± 0.3 times the thermal energy at 25°C. This value corresponds to approximately 7.8-9.0 × 10⁻²⁰ joules, which shows excellent agreement with experimental measurements using neutron spin echo spectroscopy and X-ray scattering techniques.

The relatively low bending rigidity of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine compared to saturated phospholipids reflects the increased membrane fluidity resulting from unsaturated acyl chains. The presence of cis-double bonds creates kinks in the hydrocarbon chains, reducing packing efficiency and intermolecular interactions. This structural feature makes 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine membranes more flexible and easier to deform than their saturated counterparts.

Theoretical analysis demonstrates that bending rigidity scales with the seventh power of the area per lipid chain, following predictions from mean-field calculations. For 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine, with an area per lipid of approximately 68 square angstroms, this relationship provides a molecular basis for understanding membrane mechanical properties. The correlation between molecular packing and bending rigidity enables prediction of mechanical behavior from structural parameters.

Temperature dependence studies reveal that bending rigidity decreases with increasing temperature, following the general trend observed for membrane mechanical properties. The temperature coefficient reflects changes in molecular packing, chain order, and intermolecular interactions as thermal energy increases. These temperature effects are particularly pronounced near phase transition temperatures, where mechanical properties show dramatic variations.

Area Compressibility

The area compressibility modulus of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine quantifies the membrane's resistance to changes in surface area under applied tension. Molecular dynamics simulations yield an area compressibility modulus of 245.8 ± 9.9 millinewtons per meter. Experimental measurements using various techniques, including micropipette aspiration and osmotic stress methods, report values ranging from 188 to 265 millinewtons per meter.

The area compressibility modulus shows strong correlation with membrane composition and lipid packing. Pure 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits intermediate compressibility values compared to saturated and polyunsaturated phospholipids. The presence of unsaturated bonds reduces molecular packing efficiency, making the membrane more compressible than saturated lipid bilayers but less compressible than highly unsaturated systems.

Temperature dependence of area compressibility follows polymer brush model predictions, with the modulus decreasing approximately 4.5% over a 30°C temperature range. This thermal behavior reflects changes in molecular packing density and intermolecular interactions as temperature increases. The temperature coefficient provides insights into the molecular mechanisms underlying membrane mechanical properties.

Hydration level significantly influences area compressibility, with fully hydrated membranes exhibiting different mechanical properties than partially hydrated systems. Complete hydration requires approximately 20 water molecules per lipid molecule, beyond which further hydration produces minimal changes in compressibility. The hydration dependence reflects the importance of lipid-water interactions in determining membrane mechanical behavior.

Membrane Tension Parameters

Membrane tension in 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine bilayers arises from the balance between attractive intermolecular forces and repulsive hydration forces. Surface tensions typically range from tens of dynes per centimeter, depending on preparation method and experimental conditions [15]. These values reflect the interfacial energy associated with maintaining bilayer integrity against thermal fluctuations and external perturbations.

The relationship between membrane tension and area per lipid follows the expected thermodynamic relationship, with tension increasing as the membrane expands beyond its equilibrium area [15]. Molecular dynamics simulations demonstrate that tension changes of 15 dynes per centimeter produce area increases of approximately 7%, accompanied by corresponding changes in membrane thickness and molecular order parameters [15].

Tension-induced changes in membrane properties include modifications of lateral diffusion rates, rotational dynamics, and mechanical moduli [15]. These effects arise from alterations in molecular packing density and intermolecular interactions under applied stress. The coupling between membrane tension and molecular dynamics provides a mechanistic basis for understanding mechanosensitive cellular processes.

Critical tension values for membrane rupture or phase transitions depend on temperature, composition, and deformation rate. For 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine bilayers, critical tensions typically exceed 10-20 millinewtons per meter, representing the maximum stress that the membrane can sustain before structural failure. These critical values provide important parameters for understanding membrane stability under physiological and pathological conditions.

1,2-Dioleoyl-sn-Glycero-3-Phosphocholine at Interfaces

Air/Water Interface Behavior

The behavior of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine at the air-water interface provides fundamental insights into lipid packing and intermolecular interactions in two-dimensional systems. Surface pressure-area isotherms reveal characteristic features that depend on subphase conditions, temperature, and compression rate. At pH 5 and 20°C, the lift-off area where intermolecular interactions become significant occurs at 126 square angstroms per molecule, while at pH 7 under the same temperature conditions, this value increases to 237 square angstroms per molecule.

The pH dependence of interfacial behavior reflects changes in head group ionization and intermolecular electrostatic interactions. At higher pH values, increased deprotonation of the phosphate group enhances electrostatic repulsion between molecules, leading to expanded isotherms and reduced surface elasticity. The limiting molecular area, representing the maximum compression achievable before collapse, ranges from 104 to 166 square angstroms depending on temperature, with lower temperatures producing more expanded monolayers.

Temperature effects on interfacial behavior demonstrate the importance of van der Waals interactions between acyl chains. At reduced temperatures, attractive forces between hydrocarbon chains increase, causing molecules to adopt tilted orientations that increase the apparent molecular area. The surface elasticity modulus varies from 53 to 120 millinewtons per meter depending on temperature, with higher temperatures producing more elastic monolayers.

Monolayer thickness at the air-water interface, determined through ellipsometry measurements, yields approximately 20 ± 1 angstroms. This value corresponds closely to the expected length of fully extended acyl chains, indicating that 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine molecules orient with their long axes approximately perpendicular to the interface. The measured thickness provides validation for molecular models of interfacial organization.

Dynamic Properties Under Compression and Expansion

Dynamic compression-expansion cycles of 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine monolayers reveal complex viscoelastic behavior that depends on cycling frequency, temperature, and compression extent. Fourier analysis of time-dependent surface pressure changes during cyclic area variations demonstrates nonlinear viscoelastic behavior, with higher harmonic components indicating departure from simple elastic response.

The frequency dependence of dynamic response reflects the timescales of molecular reorganization processes at the interface. At low frequencies, molecules have sufficient time to equilibrate during compression and expansion, resulting in reversible behavior. At high frequencies, kinetic limitations prevent complete equilibration, leading to viscoelastic effects and energy dissipation. The characteristic relaxation times for molecular reorganization occur on timescales of seconds to minutes, depending on temperature and surface pressure.

Hysteresis loops observed during compression-expansion cycles provide quantitative measures of energy dissipation and molecular rearrangement. The area enclosed by hysteresis loops increases with compression extent and cycling rate, reflecting the non-equilibrium nature of dynamic processes. For 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine, hysteresis areas are generally smaller than those observed for saturated phospholipids, indicating more rapid equilibration due to increased molecular mobility.

Temperature effects on dynamic properties demonstrate the importance of molecular motion in determining interfacial behavior. Higher temperatures reduce hysteresis and increase the rate of pressure equilibration following area changes. These effects arise from enhanced molecular motion and reduced intermolecular interactions at elevated temperatures, facilitating more rapid structural reorganization.

Hysteresis Phenomena in Pressure-Area Isotherms

Hysteresis phenomena in 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine pressure-area isotherms provide detailed information about molecular-level processes occurring during compression and expansion cycles. The magnitude and character of hysteresis depend on multiple factors, including compression rate, temperature, subphase composition, and maximum compression extent.

At moderate compression rates and temperatures above 5°C, 1,2-Dioleoyl-sn-Glycero-3-Phosphocholine exhibits minimal hysteresis, indicating near-equilibrium behavior throughout the compression-expansion cycle. This behavior contrasts sharply with saturated phospholipids, which typically show significant hysteresis due to slower molecular reorganization rates. The reduced hysteresis reflects the enhanced molecular mobility resulting from unsaturated acyl chains.

Temperature reduction to 5°C produces measurable hysteresis, with expansion curves following different paths than compression curves. The hysteresis becomes more pronounced as temperature decreases, reflecting increased intermolecular attraction and reduced molecular mobility. Under these conditions, some molecules undergo irreversible aggregation during compression, preventing complete recovery during expansion.

The thermodynamic analysis of hysteresis provides insights into entropy changes during compression-expansion cycles. Positive entropy changes during expansion indicate increased molecular disorder, while negative values suggest more ordered arrangements. The sign and magnitude of entropy changes depend on temperature and compression conditions, providing a molecular-level understanding of interfacial reorganization processes.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Owen MC, Karner A, Šachl R, Preiner J, Amaro M, Vácha R. Force Field Comparison of GM1 in a DOPC Bilayer Validated with AFM and FRET Experiments. J Phys Chem B. 2019 Aug 26. doi: 10.1021/acs.jpcb.9b05095. [Epub ahead of print] PubMed PMID: 31397569.

3: Škulj S, Vazdar M. Calculation of apparent pK(a) values of saturated fatty acids with different lengths in DOPC phospholipid bilayers. Phys Chem Chem Phys. 2019 May 15;21(19):10052-10060. doi: 10.1039/c9cp01204d. PubMed PMID: 31046041.

4: Stachura SS, Malajczuk CJ, Kuprusevicius E, Mancera RL. Influence of Bilayer Size and Number in Multi-Bilayer DOPC Simulations at Full and Low Hydration. Langmuir. 2019 Feb 12;35(6):2399-2411. doi: 10.1021/acs.langmuir.8b03212. Epub 2019 Jan 25. PubMed PMID: 30632763.

5: Kluzek M, Schmutz M, Marques CM, Thalmann F. Kinetic evolution of DOPC lipid bilayers exposed to α-cyclodextrins. Soft Matter. 2018 Jul 18;14(28):5800-5810. doi: 10.1039/c8sm01013g. PubMed PMID: 29947414.

6: Bacellar IOL, Baptista MS, Junqueira HC, Wainwright M, Thalmann F, Marques CM, Schroder AP. Permeability of DOPC bilayers under photoinduced oxidation: Sensitivity to photosensitizer. Biochim Biophys Acta Biomembr. 2018 Nov;1860(11):2366-2373. doi: 10.1016/j.bbamem.2018.06.001. Epub 2018 Jun 7. PubMed PMID: 29886032.

7: Rudolphi-Skórska E, Dyba B, Kreczmer B, Filek M. Impact of polyphenol-rich green tea extracts on the protection of DOPC monolayer against damage caused by ozone induced lipid oxidation. Acta Biochim Pol. 2018;65(2):193-197. doi: 10.18388/abp.2018_2612. Epub 2018 May 30. PubMed PMID: 29850658.

8: Elmer-Dixon MM, Bowler BE. Rapid quantification of vesicle concentration for DOPG/DOPC and Cardiolipin/DOPC mixed lipid systems of variable composition. Anal Biochem. 2018 Jul 15;553:12-14. doi: 10.1016/j.ab.2018.05.013. Epub 2018 May 25. PubMed PMID: 29775562.

9: Ileri Ercan N, Stroeve P, Tringe JW, Faller R. Molecular Dynamics Modeling of Methylene Blue-DOPC Lipid Bilayer Interactions. Langmuir. 2018 Apr 10;34(14):4314-4323. doi: 10.1021/acs.langmuir.8b00372. Epub 2018 Mar 28. PubMed PMID: 29553270.

10: Adhyapak PR, Panchal SV, Murthy AVR. Cholesterol induced asymmetry in DOPC bilayers probed by AFM force spectroscopy. Biochim Biophys Acta Biomembr. 2018 May;1860(5):953-959. doi: 10.1016/j.bbamem.2018.01.021. Epub 2018 Feb 1. PubMed PMID: 29408513.

11: Murthy AVR, Guyomarc'h F, Lopez C. Palmitoyl ceramide promotes milk sphingomyelin gel phase domains formation and affects the mechanical properties of the fluid phase in milk-SM/DOPC supported membranes. Biochim Biophys Acta Biomembr. 2018 Mar;1860(3):635-644. doi: 10.1016/j.bbamem.2017.12.005. Epub 2017 Dec 8. PubMed PMID: 29229528.

12: Jaschonek S, Cascella M, Gauss J, Diezemann G, Milano G. Intramolecular structural parameters are key modulators of the gel-liquid transition in coarse grained simulations of DPPC and DOPC lipid bilayers. Biochem Biophys Res Commun. 2018 Mar 29;498(2):327-333. doi: 10.1016/j.bbrc.2017.10.132. Epub 2017 Oct 31. PubMed PMID: 29101041.

13: Navon Y, Radavidson H, Putaux JL, Jean B, Heux L. pH-Sensitive Interactions between Cellulose Nanocrystals and DOPC Liposomes. Biomacromolecules. 2017 Sep 11;18(9):2918-2927. doi: 10.1021/acs.biomac.7b00872. Epub 2017 Aug 29. PubMed PMID: 28799758.

14: Elderdfi M, Zegarlińska J, Jones W, Sikorski AF. MPP1 interacts with DOPC/SM/Cholesterol in an artificial membrane system using Langmuir-Blodgett monolayer. Gen Physiol Biophys. 2017 Oct;36(4):443-454. doi: 10.4149/gpb_2017002. Epub 2017 Jun 27. PubMed PMID: 28653654.

15: Lyu Y, Xiang N, Zhu X, Narsimhan G. Potential of mean force for insertion of antimicrobial peptide melittin into a pore in mixed DOPC/DOPG lipid bilayer by molecular dynamics simulation. J Chem Phys. 2017 Apr 21;146(15):155101. doi: 10.1063/1.4979613. PubMed PMID: 28433027.

16: Ramadurai S, Werner M, Slater NKH, Martin A, Baulin VA, Keyes TE. Dynamic studies of the interaction of a pH responsive, amphiphilic polymer with a DOPC lipid membrane. Soft Matter. 2017 May 24;13(20):3690-3700. doi: 10.1039/c6sm02645a. PubMed PMID: 28327750.

17: Suga K, Tauchi A, Ishigami T, Okamoto Y, Umakoshi H. Preferential Adsorption of l-Histidine onto DOPC/Sphingomyelin/3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol Liposomes in the Presence of Chiral Organic Acids. Langmuir. 2017 Apr 18;33(15):3831-3838. doi: 10.1021/acs.langmuir.6b03264. Epub 2017 Apr 4. PubMed PMID: 28272888.

18: Wagner MJ, Mitra R, McArthur MJ, Baze W, Barnhart K, Wu SY, Rodriguez-Aguayo C, Zhang X, Coleman RL, Lopez-Berestein G, Sood AK. Preclinical Mammalian Safety Studies of EPHARNA (DOPC Nanoliposomal EphA2-Targeted siRNA). Mol Cancer Ther. 2017 Jun;16(6):1114-1123. doi: 10.1158/1535-7163.MCT-16-0541. Epub 2017 Mar 6. PubMed PMID: 28265009; PubMed Central PMCID: PMC5457703.

19: Chen X, Liu S, Deme B, Cristiglio V, Marquardt D, Weller R, Rao P, Wang Y, Bradshaw J. Efficient internalization of TAT peptide in zwitterionic DOPC phospholipid membrane revealed by neutron diffraction. Biochim Biophys Acta Biomembr. 2017 May;1859(5):910-916. doi: 10.1016/j.bbamem.2017.01.036. Epub 2017 Jan 31. PubMed PMID: 28153495.

20: Lütgebaucks C, Macias-Romero C, Roke S. Characterization of the interface of binary mixed DOPC:DOPS liposomes in water: The impact of charge condensation. J Chem Phys. 2017 Jan 28;146(4):044701. doi: 10.1063/1.4974084. PubMed PMID: 28147550.

Explore Compound Types